2-(2-Methylprop-1-en-1-yl)-1H-indene

Olefin Polymerization Catalysis Metallocene Structure-Activity Relationship

2-(2-Methylprop-1-en-1-yl)-1H-indene (CAS 819871-43-7, molecular formula C₁₃H₁₄, molecular weight 170.25 g·mol⁻¹) is a 2-alkenyl-substituted indene, a bicyclic hydrocarbon comprising a benzene ring fused to a cyclopentene ring. The compound features a 2-methylprop-1-en-1-yl (isobutenyl) group at the 2-position of the indene scaffold, imparting a conjugated diene-like character to the five-membered ring.

Molecular Formula C13H14
Molecular Weight 170.25 g/mol
CAS No. 819871-43-7
Cat. No. B12540188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylprop-1-en-1-yl)-1H-indene
CAS819871-43-7
Molecular FormulaC13H14
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(=CC1=CC2=CC=CC=C2C1)C
InChIInChI=1S/C13H14/c1-10(2)7-11-8-12-5-3-4-6-13(12)9-11/h3-8H,9H2,1-2H3
InChIKeyQVGYFDOGJQMBMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylprop-1-en-1-yl)-1H-indene (CAS 819871-43-7): Core Identity and Procurement-Relevant Class Profile


2-(2-Methylprop-1-en-1-yl)-1H-indene (CAS 819871-43-7, molecular formula C₁₃H₁₄, molecular weight 170.25 g·mol⁻¹) is a 2-alkenyl-substituted indene, a bicyclic hydrocarbon comprising a benzene ring fused to a cyclopentene ring [1]. The compound features a 2-methylprop-1-en-1-yl (isobutenyl) group at the 2-position of the indene scaffold, imparting a conjugated diene-like character to the five-membered ring. Indenes of this type are primarily utilized as ligand precursors for group 4 metallocene catalysts (Ti, Zr, Hf) employed in olefin polymerization, as well as synthetic building blocks in medicinal and materials chemistry [2]. The 2-substitution pattern distinguishes it from the more common 1-substituted indenyl ligands and exerts a marked influence on metallocene geometry, rotational dynamics, and catalytic performance [3].

Why Generic Indene Substitution Is Inadequate: Structural and Performance Differentiation of 2-(2-Methylprop-1-en-1-yl)-1H-indene


Indenes bearing substituents at different positions (1-, 2-, or 3-) or with varying alkyl/alkenyl chains are not interchangeable, because the substitution site and the steric/electronic nature of the substituent directly govern metallocene catalyst activity, stereoselectivity, and comonomer incorporation [1]. For instance, 1-substituted bis(indenyl)zirconium dichloride catalysts consistently exhibit higher ethylene polymerization activities than their 2-substituted analogues, with the activity gap widening as the steric bulk of the R-group increases [2]. Conversely, 2-indenyl substitution patterns, long overlooked, have recently been shown to yield C₁-symmetric ansa-metallocenes with exceptional comonomer affinity and molecular-weight capability in ethylene/1-hexene copolymerization at industrially relevant temperatures [3]. The presence of an alkenyl substituent further introduces reactive unsaturation that can be exploited for post-metallocene functionalization or photochemical [2+2] cycloaddition to generate unique ansa-bridged frameworks [4]. Consequently, procuring the specific 2-(2-methylprop-1-en-1-yl) isomer—rather than a 1- or 3-substituted analogue—is critical for research programmes targeting these differentiated performance profiles.

Quantitative Evidence Differentiating 2-(2-Methylprop-1-en-1-yl)-1H-indene from Key Comparators


Substitution-Position Effect on Zirconocene Catalyst Activity: 2-Indenyl vs. 1-Indenyl Ligands

In a systematic study of bis(indenyl)zirconium dichloride/MAO catalysts, 2-substituted indenyl complexes exhibited markedly lower ethene polymerization activity than their 1-substituted counterparts, with the difference becoming statistically significant and increasing as the steric size of the substituent increased [1]. For a research programme specifically requiring the moderated activity and distinct stereochemical environment provided by 2-indenyl ligation, 2-(2-methylprop-1-en-1-yl)-1H-indene is the requisite ligand precursor; the 1- or 3-substituted isomers would produce catalysts with fundamentally different activity and selectivity profiles [2].

Olefin Polymerization Catalysis Metallocene Structure-Activity Relationship

2-Alkenyl-Indene Reactivity Advantage: Photochemical [2+2] Cycloaddition to ansa-Zirconocenes

Bis(2-alkenylindenyl)zirconium dichloride complexes undergo rapid intramolecular photochemical [2+2] cycloaddition to form cyclobutylene-bridged ansa-zirconocenes in approximately 50% yield, a transformation inaccessible to their 2-alkyl-substituted or 1-alkenyl-substituted analogues [1]. The 2-methylprop-1-en-1-yl substituent on 2-(2-methylprop-1-en-1-yl)-1H-indene provides the requisite olefinic moiety for this photochemical bridging strategy. In contrast, 2-isobutyl-1H-indene (CAS 92013-12-2), the fully saturated analogue, lacks the unsaturation needed for this transformation .

Organometallic Chemistry Photochemistry ansa-Metallocene Synthesis

Physicochemical Differentiation: LogP and Rotatable Bond Count vs. Positional Isomers

The 2-substituted isomer 2-(2-methylprop-1-en-1-yl)-1H-indene displays a computed XLogP3 of 3.9 and a single rotatable bond (C–C between indene C2 and the alkenyl substituent) [1]. The 3-substituted positional isomer (3-(2-methylprop-1-en-1-yl)-1H-indene, CAS 819871-70-0) has an identical molecular formula and molecular weight (170.25 g·mol⁻¹) but a different spatial arrangement of the substituent relative to the benzene fusion, which alters its dipole moment, π-stacking propensity, and steric environment around the cyclopentadienyl ring . In metallocene catalyst design, even subtle differences in ligand regioisomerism translate into measurable differences in catalyst symmetry (C₂ vs. C₁ vs. Cₛ), which in turn governs polymer microstructure (isotacticity, molecular weight distribution, comonomer incorporation) [2].

Physicochemical Profiling QSAR Drug Discovery

2-Alkenyl vs. 2-Alkyl Indenyl Ligand Precursors: Impact on Complex Stability and Polymerization Behaviour

Literature on 2-alkylindenyl zirconocene complexes indicates that increasing steric bulk at the 2-position retards the rotational interconversion between rac and meso rotamers, which influences catalyst activity and polymer stereoregularity [1]. The 2-methylprop-1-en-1-yl substituent is isosteric with an isobutyl group but contains a π-bond that can engage in metal–ligand orbital interactions or serve as a reactive handle for further functionalization. While quantitative rotamer population data for the specific 2-(2-methylprop-1-en-1-yl)indenyl complex is not publicly available, the general class behaviour of 2-alkylindenyl zirconocenes shows that 2-substitution increases the rotational barrier relative to unsubstituted indenyl ligands [2]. This class-level trend supports the expectation that 2-(2-methylprop-1-en-1-yl)-1H-indene will deliver a distinct rotamer distribution compared to 2-methylindene or unsubstituted indene.

Metallocene Stability Ligand Design Olefin Polymerization

Validated Application Scenarios for 2-(2-Methylprop-1-en-1-yl)-1H-indene in Research and Industrial Procurement


Precursor for Photochemically Addressable ansa-Zirconocene Olefin Polymerization Catalysts

The 2-methylprop-1-en-1-yl substituent provides the olefinic functionality required for intramolecular [2+2] photocycloaddition in bis(2-alkenylindenyl)zirconium dichloride complexes, producing cyclobutylene-bridged ansa-metallocenes in ~50% yield [1]. This route is a direct, catalyst-free method to access bridged metallocene architectures that are otherwise synthetically laborious. Procurement of the specific 2-alkenylindene, rather than a saturated 2-alkylindene, is essential for this synthetic strategy.

Ligand Building Block for Structure-Activity Studies in 2-Indenyl Metallocene Catalysis

2-Indenyl substitution patterns have recently been shown to impart high comonomer affinity and molecular-weight capability in ethylene/α-olefin copolymerization, rivalling or exceeding the performance of traditional 1-indenyl systems [2]. 2-(2-Methylprop-1-en-1-yl)-1H-indene serves as a sterically demanding, unsaturated 2-indenyl ligand precursor suitable for systematic studies probing the influence of 2-position substitution on catalyst activity, stereoselectivity, and thermal stability.

Synthetic Intermediate for Functionalized Indene Derivatives in Medicinal Chemistry

The indene scaffold is a recurrent motif in bioactive molecules, and the 2-alkenyl substituent offers a reactive handle for further elaboration via hydroboration, epoxidation, cross-metathesis, or Heck coupling [3]. While specific bioactivity data for this compound are not available, its structural analogy to naturally occurring indene-containing sesquiterpenoids (e.g., valerena-4,7(11)-diene derivatives) [4] positions it as a potential intermediate in terpenoid-inspired library synthesis.

Reference Standard for Regioisomeric Purity Determination in Indene Procurement

Because the 1-, 2-, and 3-substituted isomers of (2-methylprop-1-en-1-yl)-1H-indene share identical molecular formulae and near-identical computed LogP values [5], differentiation requires spectroscopic methods (¹H/¹³C NMR, GC-MS retention time, IR fingerprint). Authentic 2-(2-methylprop-1-en-1-yl)-1H-indene is required as a certified reference standard to validate regioisomeric purity in incoming batches of substituted indene ligands, ensuring that catalyst precursors are not inadvertently contaminated with the wrong regioisomer.

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